4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and pyridine-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N’-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
- 4-methoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide
- 4-hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Uniqueness
4-ethoxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to its specific combination of ethoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-14-5-3-13(4-6-14)15(19)18-17-11-12-7-9-16-10-8-12/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
NEDIDEBZFAKGIJ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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